

# 5-Benzyloxy-2-bromotoluene molecular weight and formula

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## Compound of Interest

Compound Name: 5-Benzyloxy-2-bromotoluene

Cat. No.: B098187

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An In-Depth Technical Guide to **5-Benzyloxy-2-bromotoluene**: Synthesis, Reactivity, and Applications

## Introduction

**5-Benzyloxy-2-bromotoluene** is a halogenated aromatic ether that serves as a highly versatile and valuable intermediate in organic synthesis. Its unique trifunctional structure—comprising a reactive aryl bromide, a stable benzyloxy protecting group, and a methyl group—provides multiple handles for sequential and site-selective chemical modifications. This guide offers a detailed exploration of the core attributes of **5-Benzyloxy-2-bromotoluene**, including its physicochemical properties, synthesis, and its pivotal role as a building block in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. The methodologies and insights presented herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

## Molecular Profile and Physicochemical Properties

The foundational characteristics of **5-Benzyloxy-2-bromotoluene** are summarized below. These properties are critical for designing reaction conditions, purification strategies, and ensuring safe handling.

Property	Value	Source(s)
Molecular Formula	C <sub>14</sub> H <sub>13</sub> BrO	[1][2][3][4][5][6]
Molecular Weight	277.16 g/mol	[1][2][4]
IUPAC Name	1-bromo-2-methyl-4-(phenylmethoxy)benzene	[1][3]
CAS Number	17671-75-9	[2][3][4][5]
Appearance	Solid	[3]
Melting Point	69-70.5 °C	[3][7]
Boiling Point	360.9 ± 27.0 °C (Predicted)	[7]
Density	1.341 ± 0.06 g/cm <sup>3</sup> (Predicted)	[7]
Purity	Typically >97%	[3][4][5]

## Synthesis: The Williamson Ether Synthesis Approach

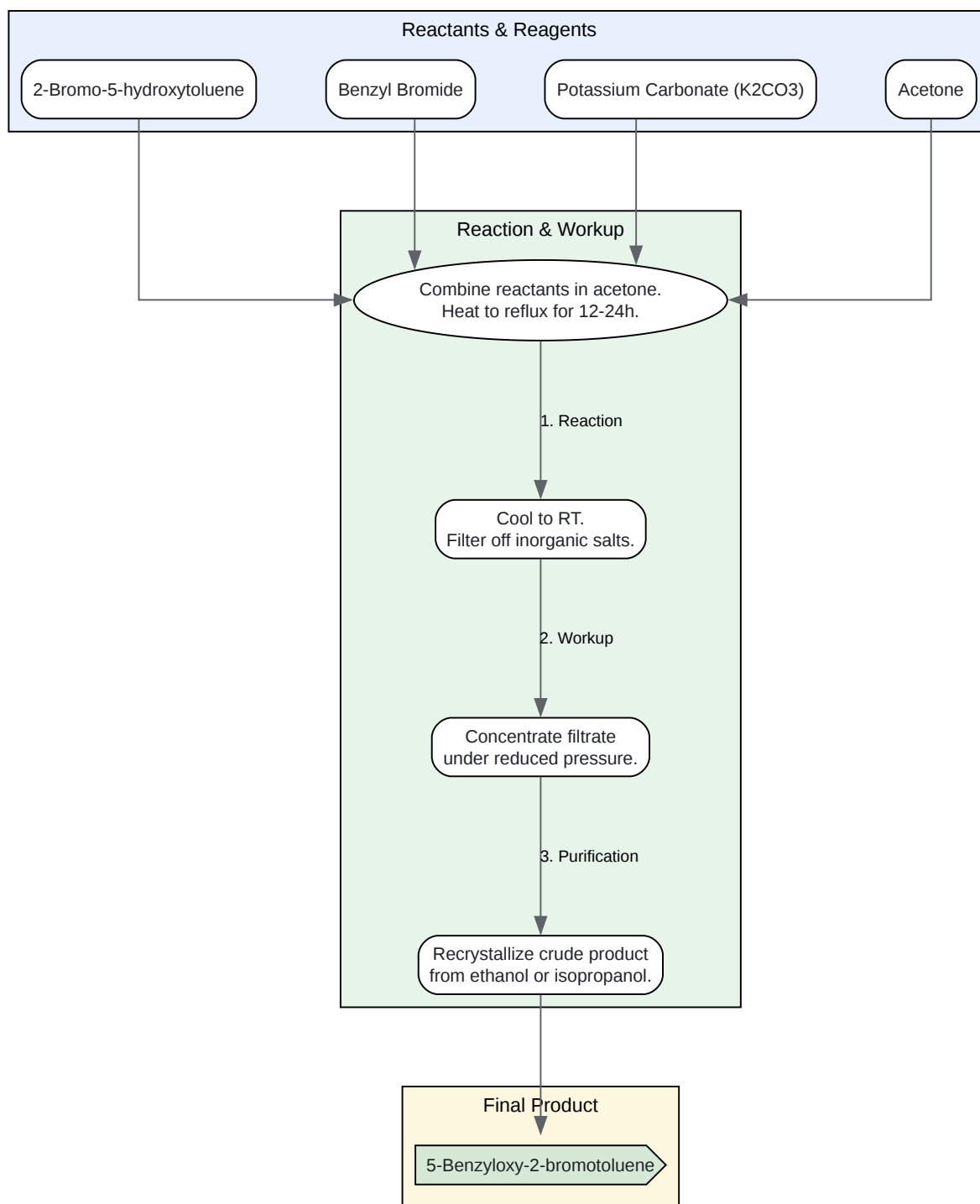
The most common and efficient method for preparing **5-Benzyloxy-2-bromotoluene** is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the phenoxide of 2-bromo-5-hydroxytoluene acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.

Causality in Experimental Design:

- **Choice of Base:** A moderately strong base like potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) is selected to deprotonate the weakly acidic phenol without causing side reactions, such as hydrolysis of the benzyl bromide.
- **Solvent:** A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base (e.g., K<sup>+</sup>), enhancing the nucleophilicity of the resulting phenoxide anion while not participating in the reaction.

- Temperature: The reaction is typically heated to reflux to ensure a sufficient reaction rate. The temperature is kept below the decomposition point of the reactants and products.

## Synthesis Workflow Diagram



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Caption: Williamson ether synthesis of **5-Benzyloxy-2-bromotoluene**.

## Detailed Experimental Protocol

- **Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-hydroxytoluene (10.0 g, 53.5 mmol), potassium carbonate (11.1 g, 80.2 mmol), and acetone (100 mL).
- **Reagent Addition:** While stirring, add benzyl bromide (7.0 mL, 58.8 mmol) to the suspension dropwise at room temperature.
- **Reaction:** Heat the mixture to reflux and maintain for 16 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting phenol is consumed.
- **Workup:** Allow the reaction mixture to cool to room temperature. Filter the solid inorganic salts through a pad of celite and wash the filter cake with acetone (2 x 20 mL).
- **Isolation:** Combine the filtrates and concentrate under reduced pressure to yield a crude solid.
- **Purification:** Recrystallize the crude product from hot ethanol or isopropanol to afford **5-Benzyloxy-2-bromotoluene** as a white to off-white solid. Dry the product under vacuum.

## Key Applications in Modern Organic Synthesis

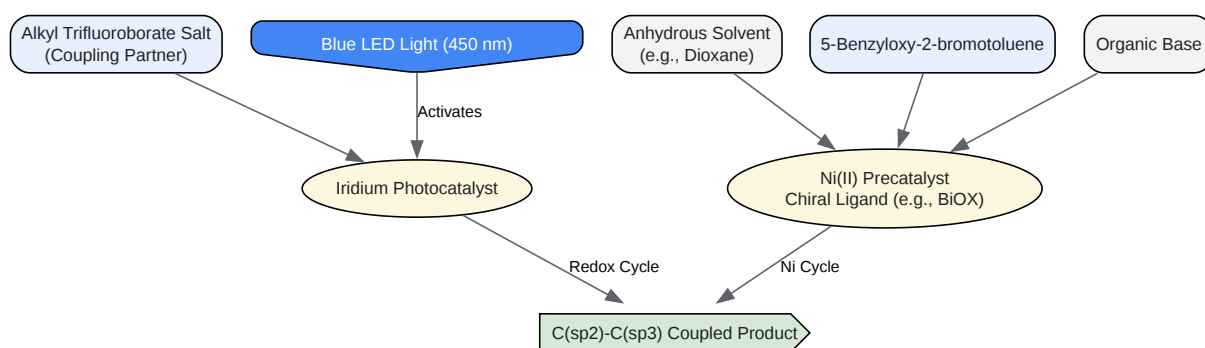
The strategic placement of the bromine atom makes **5-Benzyloxy-2-bromotoluene** an excellent substrate for a wide array of palladium-, nickel-, and copper-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery.

### Example Application: Ni/Photoredox-Catalyzed C(sp<sup>2</sup>)-C(sp<sup>3</sup>) Cross-Coupling

Recent advancements have demonstrated the utility of aryl bromides like **5-Benzyloxy-2-bromotoluene** in Ni/photoredox dual catalytic cycles for the synthesis of complex molecules such as N-benzylic heterocycles.<sup>[8]</sup> This methodology is particularly valuable in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.<sup>[8]</sup>

**Mechanism Insight:** In this dual catalytic system, a photoredox catalyst (e.g., an iridium complex) absorbs light and engages in single-electron transfer (SET) with an alkyl trifluoroborate salt to generate a radical. Simultaneously, a nickel catalyst undergoes oxidative addition with the aryl bromide (**5-Benzyloxy-2-bromotoluene**). The alkyl radical is then trapped by the Ni(II)-aryl complex, and subsequent reductive elimination forges the new C-C bond, furnishing the desired product.[8]

## Cross-Coupling Workflow Diagram



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Caption: Ni/Photoredox dual catalysis using **5-Benzyloxy-2-bromotoluene**.

## Detailed Experimental Protocol for Cross-Coupling

This protocol is a representative example adapted from modern synthetic methodologies.[8]

- **Inert Atmosphere Setup:** In a glovebox, add **5-Benzyloxy-2-bromotoluene** (55.4 mg, 0.2 mmol, 1.0 equiv.), the desired alkyl trifluoroborate salt (0.24 mmol, 1.2 equiv.), NiCl<sub>2</sub>·dme (1.0 mg, 0.004 mmol, 2 mol%), a chiral bi-oxazoline ligand (L1) (2.5 mg, 0.006 mmol, 3 mol%), and Ir[dF(CF<sub>3</sub>)ppy]<sub>2</sub>(bpy)PF<sub>6</sub> (1.8 mg, 0.002 mmol, 1 mol%) to an 8 mL vial equipped with a stir bar.

- **Reagent Addition:** Add anhydrous 1,4-dioxane (2.0 mL) followed by the organic base (e.g., N,N-diisopropylethylamine, 70  $\mu$ L, 0.4 mmol, 2.0 equiv.).
- **Reaction Conditions:** Seal the vial with a screw cap and remove it from the glovebox. Place the vial in a photoreactor equipped with a 450 nm blue LED light source and a cooling fan. Stir the reaction at room temperature for 24 hours.
- **Workup:** Upon completion, quench the reaction with saturated aqueous ammonium chloride (5 mL) and extract with ethyl acetate (3 x 10 mL).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to isolate the coupled product.

## Safety and Handling

**5-Benzyloxy-2-bromotoluene** requires careful handling due to its potential health hazards. Adherence to standard laboratory safety protocols is mandatory.

- **Hazard Identification:**
  - Causes skin irritation (H315).[\[1\]](#)[\[7\]](#)
  - Causes serious eye irritation (H319).[\[1\]](#)[\[7\]](#)
  - May cause respiratory irritation (H335).[\[1\]](#)[\[7\]](#)
  - May be harmful if swallowed, in contact with skin, or if inhaled.[\[1\]](#)[\[9\]](#)
- **Precautionary Measures:**
  - **Engineering Controls:** Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[7\]](#)[\[10\]](#)
  - **Personal Protective Equipment (PPE):** Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[\[7\]](#)[\[10\]](#)

- Handling: Avoid breathing dust, fumes, or vapors.[7][10] Wash hands thoroughly after handling.[7] Avoid contact with skin and eyes.[10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Keep away from strong oxidizing agents.[10][12]

## Conclusion

**5-Benzyloxy-2-bromotoluene** stands out as a strategically designed synthetic intermediate. Its molecular architecture allows for predictable and high-yielding transformations, particularly in the realm of metal-catalyzed cross-coupling reactions. The protocols and data presented in this guide underscore its utility and provide a framework for its effective and safe implementation in the laboratory. For researchers in drug discovery and materials science, mastery of the chemistry of building blocks like **5-Benzyloxy-2-bromotoluene** is essential for the rapid and efficient synthesis of novel and functional molecules.

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